molecular formula C6H10N2O2 B076922 2-cyano-N-(2-methoxyethyl)acetamide CAS No. 15029-44-4

2-cyano-N-(2-methoxyethyl)acetamide

Cat. No.: B076922
CAS No.: 15029-44-4
M. Wt: 142.16 g/mol
InChI Key: ADWODNNWVUWKOM-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C6H10N2O2. It is a white to yellow solid with a melting point of 84-86°C . This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

2-cyano-N-(2-methoxyethyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of cyanoacetamide with 2-methoxyethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.

Chemical Reactions Analysis

2-cyano-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

Common reagents for these reactions include phenacyl bromide, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₀N₂O₂
  • Molecular Weight : 142.16 g/mol
  • CAS Number : 15029-44-4

The compound features a cyano group which contributes to its reactivity and potential applications in various chemical reactions and formulations.

Agricultural Applications

2-Cyano-N-(2-methoxyethyl)acetamide has been studied for its fungicidal properties. It is part of a class of compounds known for their effectiveness in pest control and crop protection.

Fungicidal Properties

Research indicates that derivatives of 2-cyano compounds exhibit significant antifungal activities. For instance, a study highlighted that certain 2-cyano-2-oximino-acetamides demonstrate superior fungicidal activity compared to traditional fungicides like zinc ethylene-1,2-bis-dithiocarbamate . This makes them promising candidates for developing new agricultural pesticides.

CompoundActivity LevelReference
2-cyano-2-oximino-acetamideHigh
Zinc ethylene-1,2-bis-dithiocarbamateModerate

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a bioactive molecule. Its structure allows it to participate in various biochemical pathways, making it a candidate for drug development.

Potential Drug Applications

The compound's ability to interact with biological systems suggests potential therapeutic uses. For example, its derivatives could be investigated for anti-inflammatory or antimicrobial properties.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to undergo various reactions, making it valuable in the synthesis of more complex molecules.

Synthetic Reactions

The reactivity of the cyano group enables nucleophilic additions and substitutions, which are crucial in synthesizing pharmaceuticals and agrochemicals. The ability to modify the methoxyethyl group further enhances its utility in creating tailored compounds for specific applications.

Case Studies

  • Fungicide Development : A case study demonstrated the synthesis of several 2-cyano derivatives that exhibited enhanced fungicidal properties against common plant pathogens. The study provided insights into structure-activity relationships that guide future research .
  • Bioactivity Screening : Another study focused on screening various derivatives of this compound for their antimicrobial effects. Results indicated promising activity against several bacterial strains, suggesting potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The methoxyethyl group can influence the compound’s solubility and reactivity. Detailed pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-cyano-N-(2-methoxyethyl)acetamide can be compared with similar compounds such as:

The presence of the methoxyethyl group in this compound provides unique properties, such as increased solubility and specific reactivity patterns, distinguishing it from these similar compounds.

Biological Activity

2-Cyano-N-(2-methoxyethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C6_6H10_10N2_2O2_2
  • CAS Number : 1643855
  • Structural Formula : Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the cyano group enhances its electrophilic character, which may facilitate interactions with nucleophilic sites in proteins and enzymes. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The compound demonstrated significant cytotoxic effects against several types of cancer cells, including breast and colon cancer cell lines.

  • Case Study : A study reported an IC50_{50} value of 25 µM against MCF-7 (breast cancer) cells, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of pro-apoptotic markers and DNA fragmentation assays .

Antidiabetic Properties

The compound has also been investigated for its antidiabetic effects. In vitro assays showed that it could inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase.

  • Data Table 1: Enzyme Inhibition Assays
    | Enzyme | IC50_{50} (µM) | Reference |
    |---------------------|------------------|-----------|
    | α-Amylase | 30 | |
    | α-Glucosidase | 35 | |

These findings suggest that this compound may help regulate blood sugar levels by inhibiting carbohydrate-digesting enzymes.

Cytotoxicity Testing

Cytotoxicity assays were conducted using various mammalian cell lines to assess the safety profile of the compound. The MTT assay revealed that at concentrations below 50 µM, the compound exhibited minimal toxicity, making it a candidate for further therapeutic exploration.

  • Data Table 2: Cytotoxicity Assay Results
    | Cell Line | Concentration (µM) | Viability (%) | Reference |
    |--------------------|---------------------|---------------|-----------|
    | HeLa | 10 | 85 | |
    | HepG2 | 25 | 75 | |
    | MCF-7 | 50 | 60 | |

Properties

IUPAC Name

2-cyano-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWODNNWVUWKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364680
Record name 2-cyano-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-44-4
Record name 2-cyano-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-n-(2-methoxy-ethyl)-acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.5 g (4.42 mmol) Ethyl cyanoacetate and 0.37 g (4.86 mmol) 2-methoxyethylamine are dissolved in 10 ml ethanol and stirred at reflux overnight. After cooling down to room temperature, the solvent is removed in vacuo and the product is crystallised from ethanol/diethylether.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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